molecular formula C7H10IN3 B6197441 5-iodo-N,N,6-trimethylpyrimidin-4-amine CAS No. 2649322-78-9

5-iodo-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6197441
CAS No.: 2649322-78-9
M. Wt: 263.1
InChI Key:
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Description

5-iodo-N,N,6-trimethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its iodine substitution at the 5-position and the presence of three methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N,N,6-trimethylpyrimidin-4-amine typically involves the iodination of N,N,6-trimethylpyrimidin-4-amine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxo compounds.

Scientific Research Applications

5-iodo-N,N,6-trimethylpyrimidin-4-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The iodine atom and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N,N,6-trimethylpyrimidin-4-amine
  • 5-chloro-N,N,6-trimethylpyrimidin-4-amine
  • 5-fluoro-N,N,6-trimethylpyrimidin-4-amine

Uniqueness

5-iodo-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can affect its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2649322-78-9

Molecular Formula

C7H10IN3

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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